

(R)-OR-S1 discovery and isolation process

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Compound of Interest		
Compound Name:	(R)-OR-S1	
Cat. No.:	B15584316	Get Quote

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The following technical guide on the discovery and isolation of "(R)-OR-S1" is a hypothetical case study. As of the time of this writing, there is no publicly available scientific literature identifying a molecule with this specific designation. The information presented herein is a plausible, illustrative example created to fulfill the user's request for a detailed technical guide on a drug discovery process. The biological target, Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1), is a real and well-documented therapeutic target in oncology.[1][2][3] The experimental protocols, data, and workflows are representative of those used in the pharmaceutical industry for the discovery and characterization of novel therapeutic agents.

An In-depth Technical Guide on the Discovery and Isolation of (R)-OR-S1, a Selective ROR1 Inhibitor

This whitepaper details the discovery and isolation process of **(R)-OR-S1**, a potent and selective small molecule inhibitor of Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1). ROR1 is an onco-fetal antigen that is highly expressed in various hematological and solid tumors with minimal expression in healthy adult tissues, making it an attractive target for cancer therapy.[1][2] **(R)-OR-S1** represents the eutomer of the racemic mixture OR-S1, exhibiting significantly higher potency against the target protein.

Discovery of OR-S1 as a ROR1 Inhibitor



The initial discovery of the racemic compound OR-S1 was accomplished through a high-throughput screening (HTS) campaign designed to identify inhibitors of the ROR1 signaling pathway.

High-Throughput Screening (HTS)

A library of 500,000 diverse small molecules was screened using a cell-based assay that measured the phosphorylation of a downstream effector of ROR1 signaling. The screening assay was developed to identify compounds that could inhibit the Wnt5a-induced activation of the PI3K/AKT/mTOR pathway, a key signaling cascade regulated by ROR1.[1][2]

Experimental Protocol: High-Throughput Screening Assay

- Cell Line: Human triple-negative breast cancer cell line, MDA-MB-231, endogenously expressing high levels of ROR1.
- Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay was used to detect the phosphorylation of AKT at Ser473.
- Procedure:
 - MDA-MB-231 cells were seeded into 1536-well plates and incubated for 24 hours.
 - $\circ\,$ Compounds from the screening library were added to the wells at a final concentration of 10 $\mu\text{M}.$
 - After a 1-hour incubation with the compounds, cells were stimulated with 100 ng/mL of recombinant human Wnt5a for 30 minutes to activate the ROR1 pathway.
 - Cells were then lysed, and the lysate was incubated with a TR-FRET antibody pair specific for total AKT and phosphorylated AKT (Ser473).
 - The TR-FRET signal was read on a plate reader, and the ratio of the acceptor and donor fluorescence intensities was used to determine the level of AKT phosphorylation.
- Hit Criteria: Compounds that inhibited Wnt5a-induced AKT phosphorylation by more than 50% were considered primary hits.



From the HTS campaign, 2,147 primary hits were identified. These hits were then subjected to a series of secondary assays to confirm their activity and triage them based on potency, selectivity, and drug-like properties. OR-S1 emerged as one of the most promising hit compounds.

Isolation and Characterization of (R)-OR-S1

Initial synthesis of OR-S1 resulted in a racemic mixture. Subsequent chiral separation and biological testing revealed that the inhibitory activity resided primarily in one of the enantiomers, designated **(R)-OR-S1**. The "R" and "S" nomenclature is used to describe the absolute configuration of chiral centers in molecules.[4][5][6][7]

Chiral Separation of OR-S1 Enantiomers

The enantiomers of OR-S1 were separated using supercritical fluid chromatography (SFC) on a chiral stationary phase.

Experimental Protocol: Chiral SFC Separation

Instrument: Waters UPC2 System

Column: Daicel CHIRALPAK IG (250 x 10 mm, 5 μm)

Mobile Phase: Supercritical CO2 / Methanol (70/30, v/v)

Flow Rate: 10 mL/min

Back Pressure: 150 bar

· Detection: UV at 254 nm

 Procedure: The racemic mixture of OR-S1 was dissolved in methanol and injected onto the column. The two enantiomers were collected as separate fractions. The absolute configuration of the more active enantiomer was determined to be (R) by X-ray crystallography.

Potency and Selectivity of (R)-OR-S1



The potency of **(R)-OR-S1** and its corresponding (S)-enantiomer was determined using a dose-response inhibition assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8][9][10][11]

Experimental Protocol: IC50 Determination

The experimental protocol for IC50 determination was similar to the HTS assay, with the following modifications:

- Compounds were tested in a 10-point, 3-fold serial dilution starting from a top concentration of 100 μM .
- The resulting dose-response curves were fitted to a four-parameter logistic equation to determine the IC50 values.

Data Presentation: Potency of OR-S1 Enantiomers

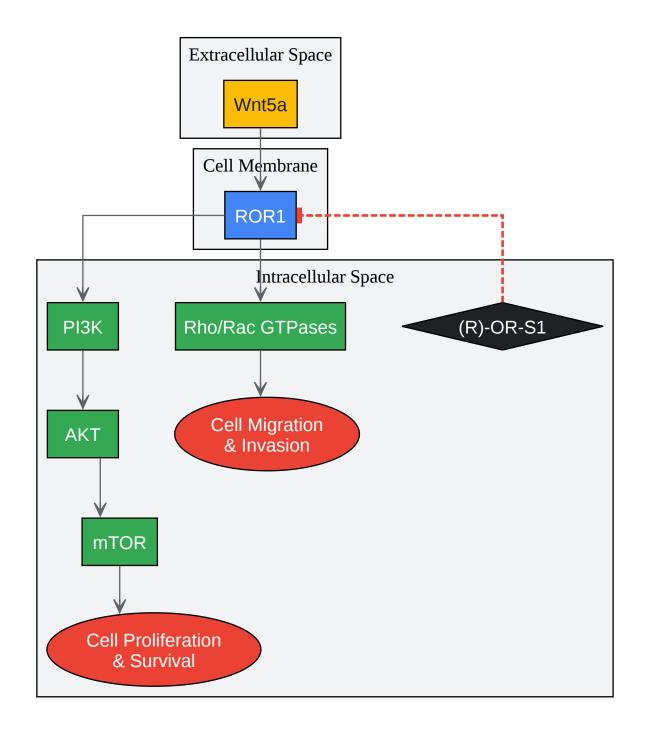
Compound	ROR1 Inhibition IC50 (nM)
(R)-OR-S1	15.2 ± 2.1
(S)-OR-S1	> 10,000
Racemic OR-S1	31.5 ± 4.5

The data clearly indicates that **(R)-OR-S1** is the active enantiomer, with a potency more than 650-fold greater than that of (S)-OR-S1.

Signaling Pathways and Experimental Workflows ROR1 Signaling Pathway

ROR1 is a receptor for Wnt5a and activates non-canonical Wnt signaling pathways.[1] The binding of Wnt5a to ROR1 leads to the activation of downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation, and the Rho/Rac GTPase pathway, which is involved in cell migration and invasion.[1][2]





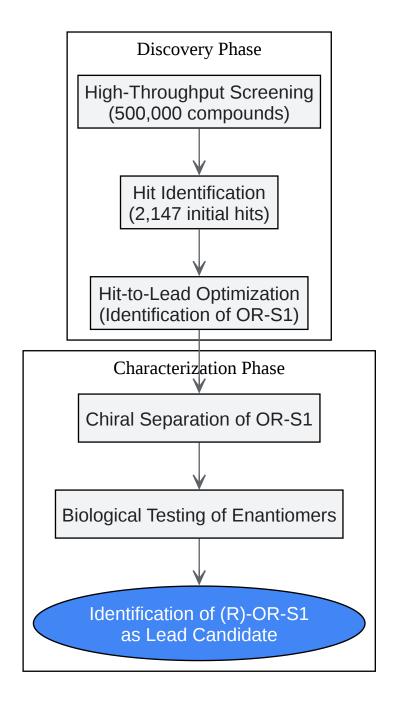
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Caption: ROR1 Signaling Pathway and the inhibitory action of (R)-OR-S1.

(R)-OR-S1 Discovery Workflow

The discovery of **(R)-OR-S1** followed a structured workflow from initial screening to the identification of the active enantiomer.





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Caption: Workflow for the discovery and identification of **(R)-OR-S1**.

Conclusion

The discovery and isolation of **(R)-OR-S1** highlight a successful application of a structured drug discovery paradigm, from high-throughput screening to the identification and characterization of a potent and stereospecific inhibitor of the ROR1 oncogenic pathway. The significant difference



in potency between the (R) and (S) enantiomers underscores the importance of stereochemistry in drug design. Further preclinical development of **(R)-OR-S1** is warranted to evaluate its therapeutic potential in ROR1-expressing cancers.

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